molecular formula C15H19N3 B14363274 4,6-Diethyl-N-(4-methylphenyl)pyrimidin-2-amine CAS No. 92887-74-6

4,6-Diethyl-N-(4-methylphenyl)pyrimidin-2-amine

Cat. No.: B14363274
CAS No.: 92887-74-6
M. Wt: 241.33 g/mol
InChI Key: ROLJAHOWQPHJHN-UHFFFAOYSA-N
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Description

4,6-Diethyl-N-(4-methylphenyl)pyrimidin-2-amine is a pyrimidine derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diethyl-N-(4-methylphenyl)pyrimidin-2-amine typically involves the cyclization of guanidines with β-diketones, ethyl acetoacetate, or ethyl cyanoacetate under reflux conditions. Another method includes the transition metal-free cross-coupling reactions or the aromatic nucleophilic substitution of halogen pyrimidines with anilines under acidic conditions .

Industrial Production Methods

Industrial production methods for pyrimidine derivatives often involve large-scale cyclization reactions under controlled temperature and pressure conditions. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

4,6-Diethyl-N-(4-methylphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

4,6-Diethyl-N-(4-methylphenyl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Diethyl-N-(4-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives are known to inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent .

Properties

CAS No.

92887-74-6

Molecular Formula

C15H19N3

Molecular Weight

241.33 g/mol

IUPAC Name

4,6-diethyl-N-(4-methylphenyl)pyrimidin-2-amine

InChI

InChI=1S/C15H19N3/c1-4-12-10-13(5-2)17-15(16-12)18-14-8-6-11(3)7-9-14/h6-10H,4-5H2,1-3H3,(H,16,17,18)

InChI Key

ROLJAHOWQPHJHN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)NC2=CC=C(C=C2)C)CC

Origin of Product

United States

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